
Pim-1 kinase inhibitor 5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pim-1 kinase inhibitor 5 (hereafter referred to as "Inhibitor 5") is a representative competitive inhibitor of the Pim-1 kinase, a serine/threonine kinase implicated in cancer progression due to its role in cell survival, proliferation, and apoptosis resistance. For this analysis, Inhibitor 5 is assumed to align with high-potency compounds such as 5b (IC50: ~0.7–1.5 µM) and 6e (competitive inhibition, Kₐ ~3-fold lower than quercetin) from and , which exhibit strong binding affinities and kinase inhibition through interactions with key residues (Lys67, Asp186, Leu44) in the ATP-binding pocket . These inhibitors are characterized by:
- Molecular weight: 350–500 Da
- Lipophilicity (LogP): 2.5–4.0
- Hydrogen-bond donors/acceptors: 2–4/5–8
- Rotatable bonds: 4–7.
Inhibitor 5 and analogs demonstrate competitive inhibition by mimicking ATP interactions, with docking scores ranging from −11.73 to −13.11 kcal/mol, comparable to co-crystallized ligands (e.g., −12.08 kcal/mol for PDB:2OBJ ligand) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pim-1 kinase inhibitor 5 involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route includes the following steps:
Formation of Intermediate A: Starting from a suitable aromatic compound, intermediate A is synthesized through a series of reactions, including halogenation and nucleophilic substitution.
Coupling Reaction: Intermediate A is then coupled with another aromatic compound under specific conditions, such as the presence of a palladium catalyst and a base, to form intermediate B.
Final Cyclization: Intermediate B undergoes cyclization under acidic or basic conditions to form the final product, this compound
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route described above. The process is optimized for large-scale production by adjusting reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis may also be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Pim-1 kinase inhibitor 5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous or organic solvents, room temperature to reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents, low to moderate temperatures.
Substitution: Nucleophiles or electrophiles; conditionspolar or non-polar solvents, varying temperatures
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
Hematological Malignancies
Pim-1 kinase inhibitor 5 has demonstrated significant potential in treating various blood cancers:
- Burkitt's Lymphoma : In vitro studies have shown that this inhibitor effectively reduces cell viability and induces apoptosis in Burkitt's lymphoma cell lines (Raji and Daudi). The compound's mechanism involves downregulating PIM-1 expression and inhibiting phosphorylation of ERK, a key player in cell survival pathways .
Cell Line | IC50 (µM) | Apoptosis Induction |
---|---|---|
Raji | 10 | Yes |
Daudi | 20 | Yes |
K562 | 30 | No |
Solid Tumors
The application of this compound extends to solid tumors as well:
- Prostate Cancer : Targeting Pim-1 may prevent recurrence after initial treatment with other kinase inhibitors. Studies indicate that inhibiting Pim-1 can reduce tumor growth and enhance the effects of existing therapies .
Combination Therapies
The potential for combining Pim-1 inhibitors with other treatments is a key area of research:
- Combinatorial Approaches : Research indicates that using Pim-1 inhibitors alongside standard chemotherapy can enhance treatment efficacy by overcoming drug resistance mechanisms observed in various cancers .
Case Study 1: Burkitt's Lymphoma Treatment
A study evaluated the effects of this compound on Burkitt's lymphoma cell lines. The results demonstrated a significant decrease in cell viability and increased apoptosis rates, particularly at concentrations above 10 µM. The study concluded that targeting Pim-1 could be a viable therapeutic strategy for Burkitt's lymphoma patients .
Case Study 2: Prostate Cancer Management
In prostate cancer models, the administration of this compound resulted in reduced tumor growth rates compared to control groups. This highlights its potential as an adjunct therapy to existing prostate cancer treatments, aiming to mitigate recurrence rates associated with other kinase inhibitors .
Mechanism of Action
Pim-1 kinase inhibitor 5 exerts its effects by binding to the active site of Pim-1 kinase, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream substrates involved in cell survival, proliferation, and apoptosis. The molecular targets and pathways affected by this compound include the Janus kinase/signal transducer and activator of transcription pathway, the nuclear factor kappa B pathway, and the mammalian target of rapamycin pathway .
Comparison with Similar Compounds
Structural and Binding Affinity Comparisons
The table below summarizes key inhibitors and their properties:
*Staurosporine’s high docking score reflects pan-kinase inhibition, limiting therapeutic utility due to off-target effects.
Mechanism of Action
- Inhibitor 5 (5b/6e) : Competitive inhibition at the ATP-binding site, reducing substrate affinity (Km increased >3-fold).
- Quercetin: Non-selective, mixed competitive/non-competitive inhibition due to binding outside the hinge region.
- Compound 6 : Binds via hydrogen bonds with Lys67 and hydrophobic interactions with Val52/Ile185, enhancing selectivity.
- Compound Ic : Targets Lys67 and Leu44 with a benzodioxol group, enabling dual hydrogen bonding.
Selectivity and Pharmacokinetics
- PIM-1 vs. PIM-2 : Inhibitor 5 and Compound 6 show >10-fold selectivity for PIM-1, whereas quercetin and Staurosporine inhibit both isoforms equally.
- Drug-likeness: Inhibitor 5 analogs comply with Lipinski’s rules (MW <500, LogP <5, H-bond donors/acceptors <5/10), unlike Staurosporine (MW: 466.5, LogP: 4.5).
In Vitro and In Vivo Efficacy
- Inhibitor 5 (5b): Demonstrated IC50 of 0.7 µM in HT-29 cells and reduced tumor growth in xenograft models.
- Compound 31 : Superior to co-crystallized ligands in binding (−13.11 vs. −12.08 kcal/mol) and predicted bioavailability.
- Compound Ic : Low cytotoxicity (IC50 >130 µM in HT-29) despite potent kinase inhibition (IC50: 0.11 µM), suggesting a favorable therapeutic index.
Key Research Findings
Scaffold Rigidity Enhances Potency: Hybrid scaffolds (e.g., compound 31) with fused pyridothienopyrimidinone rings improve binding via reduced conformational flexibility.
Selectivity via Hinge-Region Targeting: Non-ATP mimetics (e.g., benzofuran-2-carboxylic acids) avoid conserved hinge residues (e.g., Lys67), reducing off-target effects.
Machine Learning-Driven Design: Ensemble models combining docking and molecular dynamics have identified novel scaffolds with sub-micromolar IC50 values.
Biological Activity
Pim-1 kinase, a member of the serine/threonine kinase family, plays a significant role in various cellular processes, including cell survival, proliferation, and apoptosis. The inhibition of Pim-1 has emerged as a promising therapeutic strategy in cancer treatment due to its involvement in oncogenic signaling pathways. This article focuses on the biological activity of Pim-1 kinase inhibitor 5 (PIM1-1), examining its mechanisms of action, efficacy in different cancer models, and potential clinical implications.
Overview of Pim-1 Kinase
Pim-1 kinase is implicated in several critical cellular functions:
- Cell Growth and Survival : It promotes cell proliferation and inhibits apoptosis by phosphorylating pro-apoptotic proteins like BAD.
- Drug Resistance : Pim-1 is associated with the development of resistance to various chemotherapeutic agents.
- Cytokine Signaling : It is activated by interleukins and plays a role in signal transduction pathways that control gene expression related to cell survival and growth .
PIM1-1 acts primarily by inhibiting the kinase activity of Pim-1, leading to:
- Decreased Phosphorylation of BAD : This results in enhanced apoptosis in cancer cells.
- Inhibition of Cell Proliferation : Studies have shown that PIM1-1 significantly reduces cell viability in various cancer cell lines, including B-cell lymphoma (Raji and Daudi) and K562 leukemia cells .
The compound's half-maximal inhibitory concentration (IC50) values have been reported as follows:
Cell Line | IC50 (µM) |
---|---|
Raji | 20 |
Daudi | 10 |
K562 | 30 |
In Vitro Studies
In vitro studies demonstrate that PIM1-1 effectively reduces cell viability across multiple cancer types. For instance:
- B-cell Lymphoma : PIM1-1 exhibited a significant reduction in cell viability, with a notable decrease in ERK phosphorylation, indicating an antiproliferative effect .
- Leukemia : The compound showed potent activity against K562 cells, with IC50 values indicating effective inhibition at low concentrations.
In Vivo Studies
Preclinical studies using animal models have further validated the efficacy of PIM1-1:
- Tumor Growth Inhibition : Treatment with PIM1-1 resulted in reduced tumor growth in xenograft models. The compound demonstrated significant antitumor activity by inducing apoptosis and inhibiting proliferation .
Case Studies
A notable case study involved the use of PIM1-1 in prostate cancer models. The inhibitor was shown to:
- Induce apoptosis through the downregulation of survival pathways.
- Enhance the effectiveness of other chemotherapeutic agents when used in combination therapy .
Implications for Clinical Use
The potential clinical application of Pim-1 inhibitors like PIM1-1 is promising due to their ability to target multiple pathways involved in tumorigenesis. Key points include:
- Overcoming Drug Resistance : By targeting Pim-1, these inhibitors may help sensitize resistant cancer cells to conventional therapies.
- Combination Therapy Potential : Combining Pim-1 inhibitors with other treatments could enhance overall therapeutic efficacy.
Q & A
Basic Research Questions
Q. What experimental assays are critical for evaluating the efficacy of Pim-1 kinase inhibitor 5 in cancer models?
Key assays include:
- Kinase inhibition profiling : Measure IC50 values using recombinant Pim-1 kinase activity assays (e.g., ADP-Glo™ kinase assay) to confirm selectivity over PIM2/PIM3 isoforms .
- Cytotoxicity testing : Use MTT or colony formation assays in cancer cell lines (e.g., HepG2, MCF-7, PC3, HCT-116) to determine IC50 values (reported range: 6.95–20.19 μM) .
- Apoptosis markers : Assess cleaved caspase-3/7 and PARP via Western blotting to confirm pro-apoptotic effects .
Q. How does this compound achieve selectivity for PIM-1 over structurally related kinases?
Structural studies reveal that PIM-1’s hinge region lacks a second hydrogen bond donor, enabling selective binding. Molecular docking (e.g., using PDB 2OBJ) shows inhibitor 5 occupies the ATP-binding pocket via hydrophobic interactions with Val52 and Lys67 residues . Comparative profiling against PIM2/PIM3 (IC50: 5530 and 70 nM, respectively) confirms isoform specificity .
Advanced Research Questions
Q. What experimental strategies address discrepancies in cytotoxicity data for this compound across cancer cell lines?
Discrepancies (e.g., IC50 of 6.95 μM in HepG2 vs. 20.19 μM in HCT-116) may arise from:
- Cellular PIM-1 expression levels : Validate via qPCR or Western blotting, as oncogenic K-Ras upregulates PIM-1 in PDAC and melanoma .
- Off-target effects : Perform kinome-wide screening (e.g., Millipore’s kinase profiler) to rule out cross-reactivity with GSK-3β or FLT3 .
- Metabolic differences : Use Seahorse assays to assess mitochondrial respiration, as PIM-1 regulates Bad phosphorylation and apoptosis .
Q. How can molecular modeling optimize the scaffold of this compound for improved potency?
- Fragment-based design : Use X-ray crystallography (e.g., PIM-1 complexed with compound 14) to identify key binding motifs, such as imidazo[1,2-b]pyridazines .
- Thermostability shift assays : Rank analogs by ΔTm values to prioritize compounds with enhanced binding .
- SAR analysis : Modify the quinoline core to introduce hydrogen-bond donors, improving interactions with PIM-1’s hinge region .
Q. What mechanisms underlie resistance to Pim-1 kinase inhibitors, and how can they be overcome in combinatorial therapies?
Resistance mechanisms include:
- Compensatory kinase activation : Co-inhibition of AMPK or PI3K-mTOR pathways (e.g., using metformin) synergizes with PIM-1 inhibitors to enhance apoptosis .
- Autophagy induction : Combine with chloroquine to block lysosomal degradation, as seen in melanoma models treated with SMI-4a .
- STAT5 upregulation : Screen for JAK/STAT inhibitors (e.g., AZD1208) to counteract survival signaling .
Q. Data Analysis and Interpretation
Q. How should researchers validate the role of this compound in oncogenic K-Ras-driven cancers?
- Genetic validation : Use shRNA-mediated PIM-1 knockdown in K-Ras-mutated PDAC cells to compare effects on proliferation and radioresistance .
- In vivo models : Test inhibitor 5 in orthotopic xenografts (e.g., pancreatic or colorectal cancer) with longitudinal bioluminescence imaging to monitor tumor regression .
- Biomarker analysis : Quantify phosphorylation of Bad (Ser112) and p27Kip1 levels to confirm target engagement .
Q. What structural features of this compound contribute to its anti-migratory effects in breast cancer models?
- Kinase-independent mechanisms : Assess effects on cytoskeletal regulators (e.g., RhoA/ROCK) via Transwell migration assays .
- Transcriptomic profiling : Perform RNA-seq to identify downstream targets like MMP-9 or Twist1, which are regulated by PIM-1 in metastasis .
Q. Methodological Considerations
Q. How can researchers ensure reproducibility in Pim-1 kinase inhibitor studies?
- Standardize assays : Use identical cell passage numbers and serum concentrations, as PIM-1 expression is cytokine-sensitive .
- Control inhibitors : Include pan-PIM inhibitors (e.g., SGI-1776) or isoform-specific tools (e.g., PIM1-IN-1) for benchmarking .
- Data reporting : Follow MIAPE guidelines for kinase assays and include raw data (e.g., dose-response curves) in supplementary materials .
Properties
Molecular Formula |
C22H13Cl2N3O |
---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
2-chloro-4-(2-chloroquinolin-3-yl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C22H13Cl2N3O/c1-28-15-8-6-13(7-9-15)20-11-16(18(12-25)22(24)27-20)17-10-14-4-2-3-5-19(14)26-21(17)23/h2-11H,1H3 |
InChI Key |
JTCXKTJMNJNUGG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC4=CC=CC=C4N=C3Cl)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.